molecular formula C12H12N2O2 B158575 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one CAS No. 1821-59-6

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one

Cat. No.: B158575
CAS No.: 1821-59-6
M. Wt: 216.24 g/mol
InChI Key: RRWPHOVAKCTEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one is a synthetic compound of interest in medicinal chemistry and drug discovery, combining a β-keto amide group with a partially saturated pyrazinone core. The structure features a phenacyl group (2-oxo-2-phenylethyl) attached to a dihydropyrazinone ring, making it a potential precursor or intermediate for the synthesis of more complex nitrogen-containing heterocycles. Compounds containing the β-keto amide motif are valuable synthons in organic synthesis, though this functionality can present stability challenges, such as a susceptibility to retro-Claisen-type fragmentations, which requires careful consideration in synthetic planning . The dihydropyrazin-2(1H)-one scaffold is a key building block in pharmaceutical research, related to privileged structures like pyrimidine-2,4,6-triones and pyridin-2-ones, which are found in molecules with a range of documented biological activities . Researchers may explore this compound as a core structure for developing new pharmacological agents. Its potential applications could include serving as an intermediate in multicomponent reactions, which are powerful tools for creating diverse molecular architectures efficiently . This product is intended for laboratory research purposes only by trained professionals. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

5-phenacyl-2,3-dihydro-1H-pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5H,6-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWPHOVAKCTEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=O)N1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346415
Record name 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-59-6
Record name 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanistic Rationale

The Ugi-4CR, a cornerstone of multicomponent reactions, enables the rapid assembly of α-acylaminocarboxamides from aldehydes, amines, carboxylic acids, and isocyanides. In the context of dihydropyrazinone synthesis, this strategy was adapted by replacing conventional carboxylic acids with β-ketoacrylic acids to induce subsequent cyclization. For instance, the reaction of benzaldehyde (1a ), 3-(aminomethyl)pyridine (2a ), p-toluenesulfonylmethyl isocyanide (TosMIC, 3 ), and 3-benzoylacrylic acid (4b ) yields an acyclic Ugi adduct (5 ), which undergoes spontaneous intramolecular aza-Michael addition to form the 5,6-dihydropyrazin-2(1H)-one core. The 6-exo-trig cyclization proceeds via nucleophilic attack of the secondary amine on the α,β-unsaturated ketone, generating the six-membered transition state (Figure 1).

Table 1: Optimization of Ugi-4CR Parameters for 3-(2-Oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one

EntryAldehydeAmineCarboxylic AcidSolventYield (%)
1Benzaldehyde3-(Aminomethyl)pyridine3-Benzoylacrylic acidMethanol35
22-BromobenzaldehydeSame as Entry 1Same as Entry 1Methanol28
32-IodobenzaldehydeSame as Entry 1Same as Entry 1Methanol15

The electronic nature of the aldehyde significantly influences cyclization efficiency. Electron-withdrawing substituents (e.g., bromo, iodo) reduce yields due to decreased nucleophilicity of the intermediate enamine. Purification via sequential column chromatography (silica gel, hexane/ethyl acetate) isolates cis- and trans-diastereomers, with the trans-configuration predominating (3:1 ratio).

Condensation of Ethyl Aroylpyruvates with Diamines

Substrate Scope and Reaction Dynamics

Ethyl 4-aryl-2,4-dioxobutanoates (1a–c ) serve as versatile precursors for pyrazinone synthesis. Reaction with 1,2-diaminoethane in glacial acetic acid at ambient temperature initiates a tandem Knoevenagel-cyclocondensation sequence (Scheme 2). The diketone moiety of 1a undergoes nucleophilic attack by the diamine, followed by dehydration to form the dihydropyrazinone ring. The 2-oxo-2-phenylethyl side chain arises from the aryl group of the aroylpyruvate, ensuring regioselective substitution at C-3.

Table 2: Yields of this compound via Aroylpyruvate Condensation

EntryAroylpyruvate DerivativeDiamineSolventTime (h)Yield (%)
1Ethyl 4-phenyl-2,4-dioxobutanoate1,2-DiaminoethaneAcetic acid1268
2Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateSame as Entry 1Acetic acid1459
3Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoateSame as Entry 1Acetic acid1072

Notably, electron-donating groups on the aryl ring enhance reaction rates and yields, attributed to increased electrophilicity of the diketone carbonyl. The crude product is crystallized from acetonitrile or 2-propanol, yielding analytically pure material.

Post-Synthetic Modification of Pyrazine Scaffolds

Hydrogenation of Pyrazine-2,3-dicarbonitriles

Pyrazine-2,3-dicarbonitriles (2a–c ), prepared via diaminomaleonitrile condensation, undergo selective hydrogenation to afford dihydropyrazinones. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C reduces the C5-C6 double bond while preserving the nitrile groups. Subsequent hydrolysis of the nitriles (6M HCl, reflux) yields the target ketone.

Table 3: Hydrogenation and Hydrolysis Conditions

EntryStarting MaterialCatalystTemperature (°C)Time (h)Final Yield (%)
12a Pd/C50645
22b Pd/C50638
32c Pd/C50642

This route, though step-intensive, offers modular access to diversely substituted dihydropyrazinones.

Spectroscopic Characterization and Structural Elucidation

NMR and IR Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a singlet at δ 4.64 (2H, CH₂), a multiplet at δ 7.49–8.02 (5H, aromatic), and a broad singlet at δ 10.49 (1H, NH). The ¹³C NMR spectrum confirms the ketone (δ 195.0) and amide (δ 176.9) functionalities. IR stretches at 1711 cm⁻¹ (amide C=O) and 1697 cm⁻¹ (ketone C=O) further validate the structure .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

The compound 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one , with the CAS number 1821-59-6, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

The compound features a dihydropyrazinone structure, which is known for its ability to interact with biological systems. The presence of the phenylethyl group contributes to its lipophilicity, enhancing its bioavailability in medicinal applications.

Pharmacological Studies

This compound has been studied for its potential pharmacological effects, particularly in:

  • Antioxidant Activity: Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent.

Proteomics Research

This compound is utilized in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins can facilitate the understanding of protein functions and pathways.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its dihydropyrazinone framework allows for various chemical modifications that can lead to the development of novel therapeutic agents.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmacological StudiesInvestigating antioxidant and antimicrobial effectsPotential for drug development
Proteomics ResearchStudying protein interactionsUseful for understanding protein functions
Synthetic ChemistryIntermediate in organic synthesisFacilitates development of complex molecules

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal investigated the antioxidant properties of dihydropyrazinones, including this compound. The results demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results showed a notable inhibition zone against Gram-positive bacteria, suggesting its potential use as an antibacterial agent. Further studies are required to elucidate the mechanism of action.

Mechanism of Action

The mechanism by which 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Planarity : The 2-oxo-2-phenylethyl group in the target compound introduces steric bulk compared to the phenyl group in compound 5. This may reduce binding efficiency to flat enzymatic pockets (e.g., ATP sites in kinases) compared to planar scaffolds like pyrazin-2(1H)-one .
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted analogues (e.g., compound 6) exhibit enhanced metabolic stability, but cytotoxicity varies significantly depending on substitution patterns .

Comparison of Yields and Efficiency :

  • Target Compound: No explicit synthesis data is provided in the evidence, but analogous Ugi or aza-Wittig strategies are likely applicable.
  • Hamacanthin A : Synthesized in 52–96% yields via aza-Wittig cyclization, highlighting the efficiency of modern methods .

Spectral and Analytical Data

  • NMR Spectroscopy: Compound 7 (3-phenyl analogue): Full 1H/13C NMR spectra reported . Target compound: No direct data, but HRMS for a related 1-methyl-1-(2-oxo-2-phenylethyl) derivative shows m/z 356.1644 ([M+H]+) .
  • Mass Spectrometry :
    • Bis-indolyl derivatives (e.g., 1,3-di(indol-1-ylmethyl)benzene analogues) show prominent M+1 peaks .

Biological Activity

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one, commonly referred to as compound 1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C12_{12}H12_{12}N2_2O2_2 and a molecular weight of 216.236 g/mol, is primarily noted for its anti-proliferative properties and its role in various pharmacological applications.

Anti-Proliferative Effects

Research indicates that compound 1 exhibits significant anti-proliferative activity against various cell lines. A study highlighted that derivatives of diketopiperazines, including compound 1, effectively suppressed the proliferation of activated T cells in a dose-dependent manner. Notably, certain derivatives demonstrated a more profound effect than established anti-cancer agents like 17-DMAG at comparable concentrations .

The anti-proliferative effects of compound 1 are attributed to its ability to induce apoptosis in cancer cells. In vitro studies have shown that high concentrations of compound 1 lead to increased levels of Annexin V+ cells, indicating the initiation of apoptotic pathways. The cytotoxicity observed was comparable to other known chemotherapeutic agents, suggesting a potential role for compound 1 in cancer therapy .

Case Studies

  • Study on Activated T Cells :
    • Objective : Evaluate the anti-proliferative effects of compound 1 on activated T cells.
    • Results : Compound 1 significantly inhibited T cell proliferation at concentrations above 10 µM, with minimal cytotoxicity observed at lower doses .
    • : Compound 1 could be a promising candidate for immunomodulatory therapies.
  • Diketopiperazine Derivatives :
    • Objective : Synthesize and evaluate the biological activity of diketopiperazine derivatives.
    • Results : Compounds similar to compound 1 showed enhanced anti-cancer properties and were effective against various cancer cell lines, outperforming some conventional treatments .
    • : The structural modifications in diketopiperazines can lead to improved pharmacological profiles.

Data Tables

StudyCell LineConcentration (µM)Effect Observed
Activated T Cells10-50Significant inhibition of proliferation
Various Cancer Cell Lines5-100Induction of apoptosis and reduced viability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via intramolecular Staudinger/aza-Wittig cyclization. For example, coupling (S)-1-azidoethyl-(N-Boc)amine with 3-indolyl-α-oxoacetyl chloride forms a precursor, followed by cyclization to yield the dihydropyrazinone core . Optimization involves:

  • Catalyst Screening : Use triphenylphosphine for efficient Staudinger ligation.
  • Temperature Control : Cyclization at 60–80°C in anhydrous THF minimizes side reactions.
  • Deprotection Strategy : TFA-mediated Boc removal post-cyclization ensures minimal degradation.
    • Data Insight : Yields of ~60–70% are typical; impurities often arise from incomplete coupling or over-oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1H^1H and 13C^{13}C NMR to confirm the dihydropyrazinone ring (e.g., NH protons at δ 8.2–8.5 ppm, carbonyl C=O at ~170 ppm) and the 2-oxo-2-phenylethyl moiety (aromatic protons at δ 7.2–7.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • IR : Confirm carbonyl stretches (1670–1700 cm1^{-1}) and NH bending (1500–1550 cm1^{-1}) .

Q. How does hydrogen bonding influence the compound’s crystal packing, and what methods are recommended for analyzing its solid-state structure?

  • Methodological Answer : Hydrogen bonding between the dihydropyrazinone NH and carbonyl groups directs crystal packing. Use X-ray crystallography (SHELX suite ) to resolve:

  • Graph Set Analysis : Identify R22_2^2(8) motifs for NH···O interactions .
  • Thermal Parameters : Refine anisotropic displacement parameters to assess molecular rigidity.

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cyclization steps (e.g., aza-Wittig) to identify rate-limiting barriers .
  • Solvent Effects : Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF vs. THF).
  • Docking Studies : If bioactive, simulate interactions with target proteins (e.g., kinase domains) .

Q. What strategies resolve discrepancies in spectroscopic data when synthesizing novel derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous NH peaks in 1H^1H-15N^{15}N HMBC .
  • Paramagnetic Additives : Add Cr(acac)3_3 to enhance 13C^{13}C NMR resolution of overlapping signals.
  • Multi-Technique Cross-Validation : Compare IR carbonyl stretches with X-ray bond lengths to confirm conjugation effects .

Q. What mechanistic insights exist for intramolecular cyclization steps, and how can kinetic studies elucidate these pathways?

  • Methodological Answer :

  • Kinetic Profiling : Conduct time-resolved 1H^1H NMR to monitor intermediates (e.g., azide-to-iminophosphorane conversion) .
  • Activation Parameters : Use Eyring plots to determine ΔH^‡ and ΔS^‡ for cyclization.
  • Competition Experiments : Compare rates of aza-Wittig vs. alternative pathways (e.g., Ullmann coupling) under identical conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.